![molecular formula C10H15FN2 B2742742 {4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine CAS No. 1016711-83-3](/img/structure/B2742742.png)
{4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine is an organic compound that features a fluorinated aromatic ring with a dimethylaminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine typically involves the reaction of 3-fluorobenzaldehyde with dimethylamine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group is converted to an amine. This reaction can be catalyzed by hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product by precisely controlling reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
{4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into secondary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, {4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. The presence of the dimethylamino group can increase the compound’s affinity for certain biological targets, making it useful in drug discovery and development .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure-activity relationship (SAR) studies help in designing new drugs with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties can enhance the performance of these materials in various applications .
Mechanism of Action
The mechanism of action of {4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target proteins, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins involved in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
{4-[(Dimethylamino)methyl]phenyl}methanamine: Lacks the fluorine atom, which can affect its chemical and biological properties.
{4-[(Dimethylamino)methyl]-3-chlorophenyl}methanamine: Contains a chlorine atom instead of fluorine, which can alter its reactivity and interactions with biological targets.
Uniqueness
The presence of the fluorine atom in {4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine makes it unique compared to its analogs. Fluorine can significantly influence the compound’s electronic properties, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
[4-[(dimethylamino)methyl]-3-fluorophenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-13(2)7-9-4-3-8(6-12)5-10(9)11/h3-5H,6-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLYUQVKMXWYKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)CN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
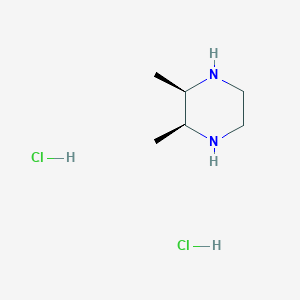
![N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide](/img/structure/B2742661.png)
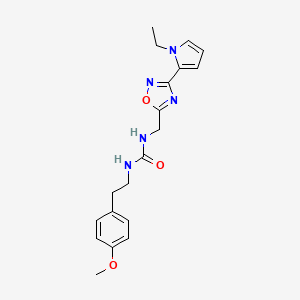
![ethyl (2Z)-2-[(2-chloro-5-nitrobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2742665.png)
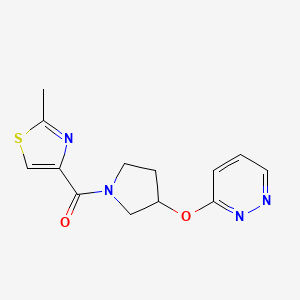
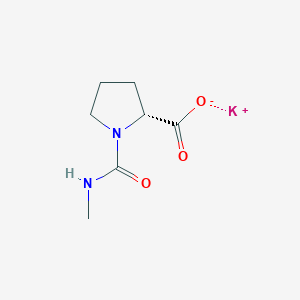
![1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2742670.png)
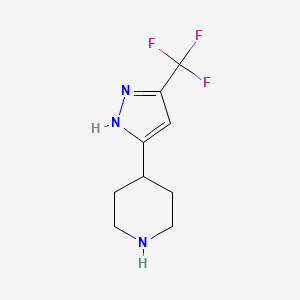
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2742674.png)
![N-(2,4-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2742675.png)
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2742677.png)
![N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-[(2-methoxyphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2742679.png)


